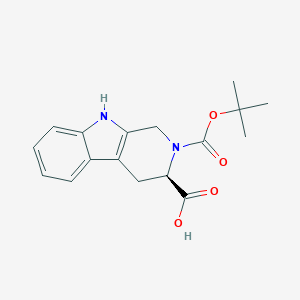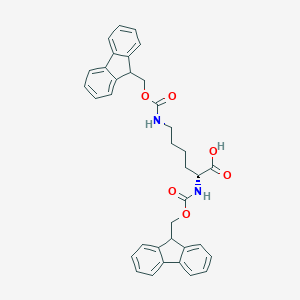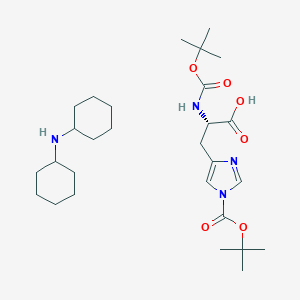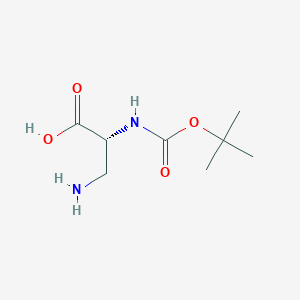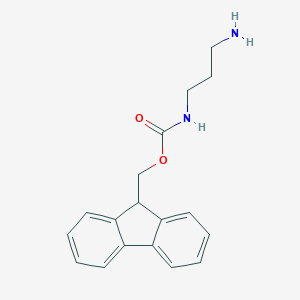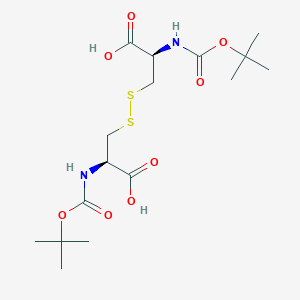
Fmoc-Tyr(Malonyl-Di-Otbu)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Tyr(Malonyl-Di-Otbu)-OH is a synthetic compound that is commonly used in scientific research. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various physiological processes. The compound is synthesized using a specific method and has several applications in scientific research.
Applications De Recherche Scientifique
Neuroscientific Insights
Fmoc-Tyr(Malonyl-Di-Otbu)-OH, through its potential interactions with neuropeptides such as oxytocin, may offer insights into brain physiology and functional connectivity. Research highlights the importance of understanding how neuropeptides like oxytocin, which have a long half-life and diffuse projections throughout the brain, influence the brain's intrinsic functioning. This understanding could further elucidate the modulation of activity and functional connectivity in specific brain regions and contribute to our comprehension of the neural networks involved in human behavior (Bethlehem et al., 2013).
Pharmacological and Toxicological Significance
Fmoc-Tyr(Malonyl-Di-Otbu)-OH may play a role in the pharmacological and toxicological significance of flavin-containing monooxygenases (FMOs). FMOs are involved in the oxygenation of nucleophilic heteroatom-containing chemicals and drugs, converting them into harmless, polar, readily excreted metabolites. The exploration of FMOs, including their tissue-specific expression, genetic variation, and influence on drug metabolism, could provide a deeper understanding of drug response and the pathophysiology of diseases. This understanding is essential for future drug designs and discovery, potentially leading to the development of more drug-like materials with minimized adverse drug-drug interactions (Cashman & Zhang, 2006).
Innovative Imaging Techniques
The compound's relevance in scientific research may extend to the field of neuroimaging, particularly in enhancing the understanding of functional magnetic resonance imaging (fMRI) and its associated techniques. By potentially influencing the brain's response to various stimuli, Fmoc-Tyr(Malonyl-Di-Otbu)-OH could aid in refining the application of fMRI and functional Near-Infrared Spectroscopy (fNIRS) in neuroscientific research. This refinement could lead to the development of multimodal imaging approaches, offering more complex research paradigms and a comprehensive understanding of brain function (Scarapicchia et al., 2017).
Understanding of Brain Function and Disorders
Fmoc-Tyr(Malonyl-Di-Otbu)-OH's potential interaction with the brain's neurochemical systems could contribute to a deeper understanding of the neural underpinnings of cognitive processes and disorders. Its relevance in fMRI studies, especially in the context of its indirect measures of neural activity, could be instrumental in corroborating significant findings in the human brain and expanding cognitive models to include human attributes that inform behavior. This could lead to new insights into reward processing and the contribution of various brain regions to cognitive and affective processes (Wang, Smith, & Delgado, 2016).
Propriétés
IUPAC Name |
(2S)-3-[4-[1,3-bis[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-yl]oxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39NO9/c1-34(2,3)44-31(39)29(32(40)45-35(4,5)6)43-22-17-15-21(16-18-22)19-28(30(37)38)36-33(41)42-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-29H,19-20H2,1-6H3,(H,36,41)(H,37,38)/t28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSLNORFSWIPLG-NDEPHWFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(Malonyl-Di-Otbu)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

